(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(furan-3-yl)methanone
Description
The compound "(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(furan-3-yl)methanone" is a heterocyclic organic molecule featuring a diazepane ring linked to a sulfonyl-substituted imidazole moiety and a furan-3-yl ketone group.
Properties
IUPAC Name |
[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(furan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-12-16-14(10-17(12)2)24(21,22)19-6-3-5-18(7-8-19)15(20)13-4-9-23-11-13/h4,9-11H,3,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVATXGFNFBCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(furan-3-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Imidazole Ring: Starting with the appropriate precursors, the imidazole ring can be synthesized through a cyclization reaction.
Sulfonylation: The imidazole ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions.
Diazepane Ring Formation: The diazepane ring is formed through a cyclization reaction involving a diamine and a dihalide.
Coupling with Furan: The final step involves coupling the sulfonylated imidazole-diazepane intermediate with a furan derivative using a suitable coupling reagent like a carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Furanones.
Reduction: Reduced imidazole derivatives.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazole and diazepane structures exhibit significant antimicrobial properties. The sulfonyl group in this compound may enhance its interaction with bacterial enzymes, making it a candidate for developing new antibiotics. A study demonstrated that imidazole derivatives could inhibit bacterial growth effectively, suggesting similar potential for this compound .
Anticancer Properties
Compounds containing furan and imidazole moieties have been investigated for their anticancer activities. The ability of such compounds to induce apoptosis in cancer cells has been documented. For example, a related study showed that furan-based compounds could trigger caspase activation in cancer cell lines . This suggests that (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(furan-3-yl)methanone might possess similar properties, warranting further investigation.
Enzyme Inhibition
The structural components of this compound suggest it may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. The imidazole ring is known to interact with heme-containing enzymes, which could lead to the development of selective inhibitors for therapeutic applications. Preliminary studies on related compounds have shown promising results in inhibiting monoamine oxidase, an enzyme linked to neurological disorders .
Drug Delivery Systems
Due to its unique structure, this compound could be utilized in drug delivery systems. The ability to modify the solubility and stability of drugs through conjugation with such compounds can enhance bioavailability and therapeutic efficacy. Research into similar compounds has shown improved delivery mechanisms when attached to drug molecules .
Polymer Chemistry
The incorporation of this compound into polymer matrices could lead to the development of new materials with enhanced thermal and mechanical properties. Studies on imidazole-containing polymers indicate improved resilience and functionality under various conditions .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The sulfonyl group could form strong interactions with amino acid residues in the active site of an enzyme, while the diazepane ring might provide structural stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Imidazole Derivatives
The 1,2-dimethyl-1H-imidazole core is a recurring motif in bioactive molecules. For example:
- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1): Synthesized via chlorination of a benzyl alcohol precursor using SOCl₂, this compound shares the 1,2-dimethylimidazole framework but lacks the sulfonyl-diazepane and furan ketone groups. Its nitro group enhances reactivity for further derivatization, as seen in TDAE-mediated reactions to form arylethanols and esters .
- 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazoles (4a-f) : These benzimidazoles incorporate halogen and aryl groups, demonstrating how electron-withdrawing substituents (e.g., fluorine) enhance stability and bioavailability. Unlike the target compound, they lack sulfonyl-diazepane linkages but share heteroaromatic bioactivity .
Sulfonyl-Containing Heterocycles
Sulfonyl groups are critical for hydrogen bonding and receptor interactions:
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: This triazole derivative features a sulfonylphenyl group and fluorinated aryl rings.
Diazepane and Furan-Based Analogues
- Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate: A diazepane-free analogue with an ester linkage, this compound illustrates how nitroimidazole derivatives can be functionalized for improved solubility or targeting .
- Plant-derived benzofurans and imidazole alkaloids : Evidence from plant bioactive compounds (e.g., C. gigantea extracts) suggests that furan rings contribute to insecticidal activity by disrupting metabolic pathways, a property that could align with the furan-3-yl ketone in the target molecule .
Data Table: Key Features of Comparable Compounds
Research Findings and Limitations
- Synthetic Challenges : The target compound’s sulfonyl-diazepane linkage may require multi-step protocols akin to triazole sulfonyl syntheses (e.g., sodium ethoxide-mediated coupling) .
- Bioactivity Gaps : While imidazole and furan derivatives show insecticidal or antimicrobial activity , the diazepane moiety’s role in modulating CNS targets remains unexplored for this compound.
- Structural Optimization : Comparative studies suggest that fluorination or nitro-group introduction (as in ) could enhance the compound’s stability and target specificity.
Notes
Evidence Limitations: No direct studies on the target compound were found in the provided references; comparisons are inferred from structural analogues.
Methodological Insights : TDAE-mediated synthesis and sodium metabisulfite-assisted cyclization are transferable strategies for functionalizing similar heterocycles.
Future Directions: Prioritize in vitro assays to evaluate the compound’s pharmacokinetics and toxicity, leveraging known imidazole and diazepane pharmacophores.
Biological Activity
The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(furan-3-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(furan-3-yl)methanone
- Molecular Formula : C14H18N4O3S
- Molecular Weight : 318.38 g/mol
Biological Activity Overview
Research indicates that compounds containing imidazole and diazepane moieties exhibit diverse biological activities. The following sections summarize the key pharmacological effects observed with this compound and its analogs.
Antitumor Activity
Studies have shown that derivatives of imidazole and diazepane can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 24 nM against farnesyltransferase (FT), which is crucial in oncogenic signaling pathways. This inhibition led to significant phenotypic reversion in Ras-transformed cells at concentrations as low as 1.25 µM .
Antimicrobial Properties
The antimicrobial efficacy of imidazole derivatives has been well documented. A study evaluating various imidazole-based compounds found that some exhibited potent activity against Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing zones of inhibition ranging from 15 mm to 28 mm depending on the structure .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|
| Compound A | 21 | E. coli |
| Compound B | 19 | S. aureus |
| Compound C | 28 | Bacillus subtilis |
Anti-inflammatory Effects
Imidazole derivatives have also been studied for their anti-inflammatory properties. These compounds often modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as COX and LOX. A review highlighted that certain imidazole-containing compounds reduced inflammation in animal models through various signaling pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with various receptors may alter signaling cascades relevant to tumor growth and immune responses.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the synthesis and testing of a related compound that demonstrated significant antitumor activity in vivo. Mice treated with this compound showed a marked reduction in tumor size compared to controls, suggesting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
